![molecular formula C10H11N3O2 B5597030 4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine CAS No. 292856-52-1](/img/structure/B5597030.png)
4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine
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Description
Synthesis Analysis
The synthesis of related 1,2,5-oxadiazole compounds typically involves multiple steps starting from basic precursors. For instance, 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was synthesized in two steps from diaminofurazan, demonstrating the complexity and the precision required in the synthesis of oxadiazole derivatives (Zelenin, Stevens, & Trudell, 1997).
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to characterize the molecular structure of synthesized oxadiazoles. The study mentioned above provided insights into the crystal structure of the compound, including the observation of intramolecular hydrogen bonding, which can influence the compound's stability and reactivity (Zelenin, Stevens, & Trudell, 1997).
Chemical Reactions and Properties
1,2,5-Oxadiazoles undergo various chemical reactions, forming a wide range of derivatives with different substituents. For example, novel methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the versatility and reactivity of the oxadiazole core under different conditions (Ramazani & Rezaei, 2010).
Physical Properties Analysis
The physical properties of 1,2,5-oxadiazole derivatives, such as crystal density and solubility, can be significantly influenced by their molecular structure and the presence of various functional groups. High crystal density is often sought after for materials applications, indicating the importance of molecular packing and intermolecular interactions (Zelenin, Stevens, & Trudell, 1997).
Scientific Research Applications
Materials Science and Polymer Research
Oxadiazole derivatives have been extensively studied for their application in materials science, particularly in the development of polymer-dispersed liquid crystals and electrochromic devices. Chien et al. (1992) explored mesogenic amines and their side-chain liquid crystal polymers for use in polymer-dispersed liquid crystals, highlighting the potential of oxadiazole derivatives in advanced display technologies (Chien, Lin, Fredley, & McCargar, 1992). Additionally, Constantin, Bejan, & Damaceanu (2019) focused on the development of novel six-membered polyimides with oxadiazole segments, demonstrating the impact of structural variation on optoelectronic characteristics and electrochromic performances, suggesting a broad application spectrum for oxadiazole-containing polymers in electronic devices (Constantin, Bejan, & Damaceanu, 2019).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, oxadiazole derivatives have been recognized for their antimicrobial, anticancer, and antifungal properties. Nimbalkar et al. (2016) synthesized a series of oxadiazole derivatives exhibiting promising antifungal activity against various human pathogenic fungal strains, underscoring the potential of oxadiazole derivatives in developing new antifungal agents (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016). Furthermore, Yakantham, Sreenivasulu, & Raju (2019) demonstrated the anticancer activity of oxadiazole derivatives against various human cancer cell lines, indicating their potential as scaffolds for anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Organic Electronics and Optoelectronic Devices
Oxadiazole-based compounds are also pivotal in the field of organic electronics, particularly as materials for organic light-emitting diodes (OLEDs). Li et al. (2008) provided insights into the optical and electronic properties of aromatic oligomers and polymers containing oxadiazole units, showcasing their efficiency as blue emitters for OLED applications due to the tunable optical and electronic properties (Li, Feng, Ren, & Tian, 2008). This underscores the versatility of oxadiazole derivatives in the development of high-performance optoelectronic devices.
properties
IUPAC Name |
4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9-10(13-15-12-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETGZEOPKHQJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265773 |
Source
|
Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
292856-52-1 |
Source
|
Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292856-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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